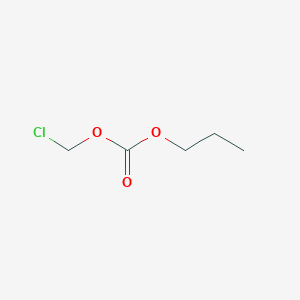

Chloromethyl Propyl Carbonate

Übersicht

Beschreibung

Chloromethyl Propyl Carbonate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to nearly colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in the production of various pharmaceuticals and other fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloromethyl Propyl Carbonate can be synthesized through the reaction of isopropyl chloroformate with paraformaldehyde under mild conditions. The reaction typically involves the use of a novel catalyst that ensures complete reaction and high yield. The process is environmentally friendly, with minimal waste production .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions allows for high yield and purity of the product. The process is designed to be cost-effective and suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Chloromethyl Propyl Carbonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to produce propyl carbonate and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

Hydrolysis: This reaction can be carried out using water or aqueous solutions under acidic or basic conditions.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce an amine derivative of propyl carbonate.

Hydrolysis: The major products are propyl carbonate and hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

CMPC serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of chloromethyl derivatives, which are essential for creating a wide range of chemicals, including pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, leading to the formation of diverse products.

Reactions Involving CMPC

- Substitution Reactions : CMPC can react with amines, alcohols, and thiols to produce corresponding derivatives.

- Hydrolysis : It can be hydrolyzed to yield propyl carbonate and hydrochloric acid.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

CMPC is utilized in the synthesis of several pharmaceutical compounds. Notably, it plays a role in developing antiviral drugs for treating conditions such as HIV and hepatitis B. The chloromethylation process facilitated by CMPC allows for the introduction of chloromethyl groups into drug molecules, which can enhance their biological activity .

Biochemical Research

Reagent in Biochemical Studies

In biochemical research, CMPC is employed as a reagent for preparing biologically active molecules. Its ability to introduce chloromethyl groups makes it useful for modifying existing compounds to study their biological properties and mechanisms of action.

Industrial Applications

Production of Surfactants and Emulsifiers

CMPC finds applications in the industrial sector for producing surfactants, emulsifiers, foaming agents, and preservatives. These compounds are essential in formulating personal care products, detergents, and food additives.

Materials Science

Modification of Polymers

In materials science, CMPC can be used to chemically modify polymers to enhance their properties. For instance, it has been investigated as a compatibilizer in blends of polypropylene carbonate and starch, improving mechanical properties through chlorination processes .

Case Studies

Wirkmechanismus

The mechanism of action of Chloromethyl Propyl Carbonate involves its reactivity as an electrophile. The chlorine atom in the molecule is highly reactive and can be easily replaced by nucleophiles. This reactivity makes it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chloromethyl Isopropyl Carbonate: Similar in structure but with an isopropyl group instead of a propyl group.

Chloromethyl Methyl Carbonate: Contains a methyl group instead of a propyl group.

Uniqueness

Chloromethyl Propyl Carbonate is unique due to its specific reactivity and the balance between its physical properties and chemical reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

Chloromethyl Propyl Carbonate (CMPC), with the chemical formula CHClO, is an organic carbonate ester notable for its reactivity and versatility in organic synthesis. This compound is primarily utilized in the pharmaceutical and agrochemical industries, where it serves as a reagent for introducing chloromethyl functional groups into various molecular structures. Understanding the biological activity of CMPC is crucial due to its potential interactions with biological molecules, which can influence drug design and toxicity profiles.

Chemical Structure and Properties

This compound is characterized by a chloromethyl group attached to a propyl carbonate moiety. It appears as a colorless liquid with a pungent odor. Its unique structure allows for specific reactivity patterns, particularly in its interactions with nucleophilic sites on proteins and nucleic acids, which can lead to modifications affecting biological functions.

Biological Interactions

Research indicates that compounds containing chloromethyl groups, such as CMPC, can significantly interact with biological molecules. These interactions often involve:

- Nucleophilic Attack : The chloromethyl group can react with nucleophilic sites on amino acids in proteins or bases in nucleic acids, potentially leading to covalent modifications.

- Mutagenicity : Studies have shown that similar compounds exhibit mutagenic effects on bacterial cultures, raising concerns about their safety in pharmaceutical applications .

Case Studies and Research Findings

-

Reactivity with Biological Molecules :

- Interaction studies have demonstrated that CMPC can modify proteins and nucleic acids, which may alter their biological functions. This property is particularly relevant in drug design where such modifications could enhance or inhibit the desired therapeutic effects.

- Toxicological Assessment :

-

Applications in Drug Synthesis :

- CMPC is utilized in the synthesis of various pharmaceuticals, including tenofovir disoproxil fumarate (TDF), an essential medication for HIV and Hepatitis B treatment. Concerns regarding impurities like chloromethyl isopropyl carbonate (CMIC), which shares structural similarities with CMPC, highlight the importance of monitoring residual levels due to their potential mutagenicity .

Comparative Analysis of Similar Compounds

This compound shares structural similarities with other carbonate esters. The following table summarizes some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Chloromethyl Isopropyl Carbonate | CHClO | Contains isopropyl; similar reactivity |

| Ethyl Chlorocarbonate | CHClO | Ethyl group; used in similar applications |

| Methyl Chlorocarbonate | CHClO | Methyl group; often used in organic synthesis |

The distinct reactivity patterns of CMPC make it particularly valuable in pharmaceutical chemistry compared to its counterparts.

Eigenschaften

IUPAC Name |

chloromethyl propyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIKAFFCTCQLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626724 | |

| Record name | Chloromethyl propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35273-90-6 | |

| Record name | Chloromethyl propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.